molecular formula C21H22N4O B2962086 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one CAS No. 2034424-90-1

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one

Cat. No.: B2962086
CAS No.: 2034424-90-1
M. Wt: 346.434
InChI Key: KQENJVMXMQSKET-UHFFFAOYSA-N
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Description

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one is a synthetic organic compound featuring a 1,2,3-triazole core linked to an azetidine ring and a propiophenone-derived chain. Its structure incorporates the 1,2,3-triazole scaffold, which is a privileged structure in medicinal chemistry and chemical biology due to its significant pharmacological properties and role in click chemistry . The 1,2,3-triazole moiety is known to be a key pharmacophore in the development of bioactive molecules and is considered a bioisostere for amide and ester bonds, which can enhance metabolic stability . While specific biological data for this compound is not available in the public domain, derivatives containing the 1-phenyl-1H-1,2,3-triazole structure have been investigated for their inhibitory effects on enzymes like alpha-glycosidases, indicating potential research applications in metabolic disease studies . More broadly, 1,2,3-triazole analogues have been reported in scientific literature to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects, making them a versatile scaffold for hit-to-lead optimization in drug discovery programs . This compound is provided as a high-quality reference material for use in such research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-phenyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-19(16-9-5-3-6-10-16)21(26)24-13-18(14-24)25-15-20(22-23-25)17-11-7-4-8-12-17/h3-12,15,18-19H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQENJVMXMQSKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one typically involves multiple steps. One common method starts with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor. The final step often involves coupling the triazole and azetidine intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity. The azetidine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis : The oxepane analog’s high yield (88%) under reflux conditions suggests efficient routes for triazole-heterocycle conjugates. However, the target compound’s synthesis remains unreported.
  • Bioactivity : While triazole-azetidine hybrids are studied for kinase inhibition or antimicrobial activity, specific data for this compound is lacking.

Biological Activity

The compound 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H24N4O\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}

This structure features a triazole ring, which is known for its biological significance, particularly in drug design.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. For instance, a study found that derivatives with similar triazole structures demonstrated effective inhibition of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .

CompoundIC50 (µM)Target
2-Phenyl Triazole Derivative1.35 - 2.18Mycobacterium tuberculosis
Compound 6e40.32Mycobacterium tuberculosis

This suggests that the triazole moiety contributes significantly to the antimicrobial activity of the compound.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been widely studied. The compound under review has shown promise in inhibiting cancer cell lines. In vitro studies revealed that similar compounds exhibited cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116) and leukemia cells .

Cell LineIC50 (µg/mL)
HCT-11610
P3881.67

These findings indicate that the compound may possess significant anticancer properties, warranting further investigation.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The aforementioned studies reported that many derivatives were non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety margin for potential therapeutic use .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes through several mechanisms:

  • Formation of Hydrogen Bonds : The azomethine group in the triazole ring can form hydrogen bonds with active centers in cellular constituents, disrupting normal cellular functions .
  • Protein Denaturation : Compounds with similar structures have been shown to denature proteins, impairing essential cellular processes and leading to cell death .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in treating infections and cancers:

  • Anti-tubercular Activity : A series of substituted triazoles were synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC90 values indicating strong activity against resistant strains .
  • Cancer Cell Line Studies : A study demonstrated that triazole derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as targeted therapies .

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